

In-Depth Technical Guide: Physical and Chemical Properties of (-)-Deacetylsclerotiorin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (-)-Deacetylsclerotiorin

Cat. No.: B607020

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Deacetylsclerotiorin is a naturally occurring polyketide produced by various species of *Penicillium*. This document provides a comprehensive overview of its known physical and chemical properties, compiled from publicly available data. It is intended to serve as a technical resource for researchers engaged in natural product chemistry, drug discovery, and development. The guide summarizes key quantitative data in structured tables and outlines generalized experimental protocols for its isolation and characterization. Notably, specific experimental values for melting point, optical rotation, and solubility are not readily available in the current literature. Furthermore, detailed information regarding the specific signaling pathways and mechanism of action of **(-)-Deacetylsclerotiorin** has not been elucidated in published research to date.

Chemical and Physical Properties

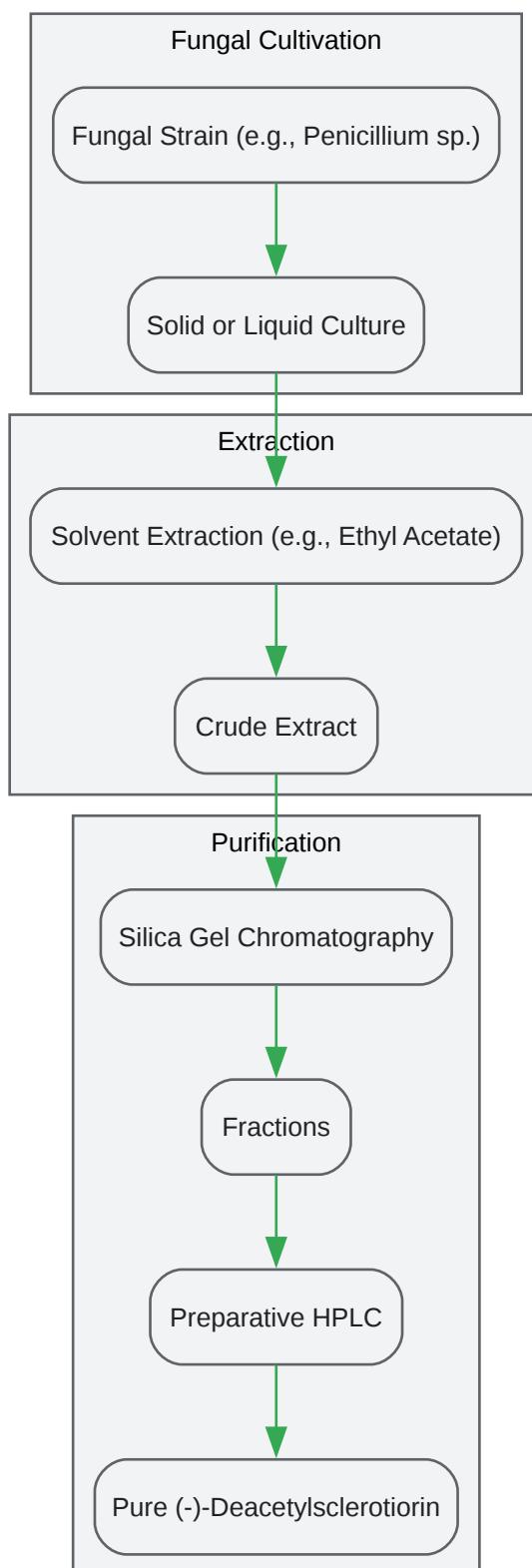
(-)-Deacetylsclerotiorin is a chlorinated azaphilone, a class of fungal metabolites known for their diverse biological activities. Its core structure features a pyranoquinone bicyclic system.

Table 1: Chemical Identifiers and Molecular Properties of **(-)-Deacetylsclerotiorin**

Property	Value	Source
Molecular Formula	$C_{19}H_{21}ClO_4$	PubChem
Molecular Weight	348.8 g/mol	PubChem
IUPAC Name	(7S)-5-chloro-3- [(1E,3E,5S)-3,5-dimethylhepta- 1,3-dienyl]-7-hydroxy-7- methylisochromene-6,8-dione	PubChem
CAS Number	61248-35-9	PubChem
PubChem CID	53243889	PubChem

Table 2: Tabulated Physical Properties of **(-)-Deacetylsclerotiorin**

Property	Value	Notes
Melting Point	Data not available	Experimental value not found in the searched literature.
Specific Optical Rotation ($[\alpha]D$)	Data not available	The levorotatory nature is indicated by the "(-)" prefix, but a specific experimental value is not reported in the searched literature.
Solubility	Data not available	Experimental solubility data in common solvents has not been found in the searched literature. As a polyketide, it is likely to have some solubility in organic solvents like methanol, ethanol, DMSO, and chloroform.


Experimental Protocols

The following sections outline generalized experimental methodologies for the isolation, purification, and characterization of **(-)-Deacetylsclerotiorin**, based on common practices for fungal secondary metabolites.

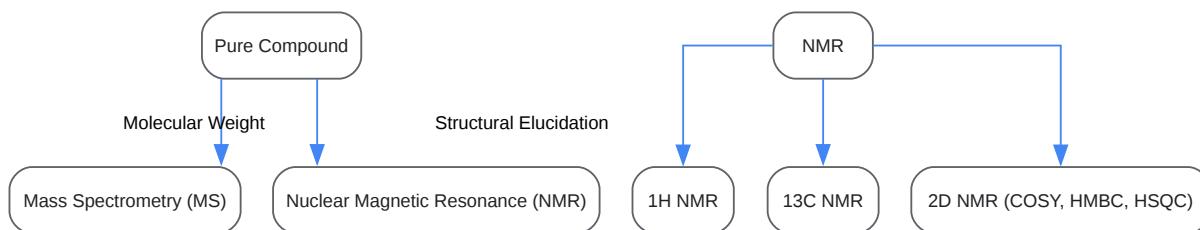
Isolation and Purification

The isolation of **(-)-Deacetylsclerotiorin** typically involves the cultivation of a producing fungal strain, followed by extraction and chromatographic purification of the metabolites.

Workflow for Isolation and Purification

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the isolation and purification of **(-)-Deacetylsclerotiorin**.


Detailed Methodology:

- Fungal Cultivation: A producing strain of *Penicillium* is cultivated on a suitable solid or in a liquid medium to encourage the production of secondary metabolites.
- Extraction: The fungal biomass and/or the culture broth are extracted with an organic solvent, typically ethyl acetate, to isolate the crude mixture of metabolites.
- Chromatographic Purification: The crude extract is subjected to a series of chromatographic techniques to separate the compounds of interest. This often involves:
 - Silica Gel Column Chromatography: The crude extract is fractionated based on polarity.
 - Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified using preparative HPLC to yield pure **(-)-Deacetylsclerotiorin**.

Structural Characterization

The structure of the purified compound is typically elucidated using a combination of spectroscopic techniques.

Workflow for Structural Characterization

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [In-Depth Technical Guide: Physical and Chemical Properties of **(-)-Deacetylsclerotiorin**]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b607020#physical-and-chemical-properties-of-deacetylsclerotiorin>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com